molecular formula C9H18ClNO2 B1442753 1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride CAS No. 1332529-93-7

1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride

Cat. No. B1442753
M. Wt: 207.7 g/mol
InChI Key: LBBHQKGKDNOTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride is a chemical compound with the CAS Number: 1332529-93-7 . Its molecular weight is 207.7 . The IUPAC name for this compound is 1-oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride .


Molecular Structure Analysis

The InChI code for 1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride is 1S/C9H17NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h8,10-11H,1-7H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of 1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride is a powder . It has a molecular weight of 207.7 .

Scientific Research Applications

Synthesis and Structural Properties

1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride forms part of a group of compounds known as spiroaminals, characterized by their unique ring systems. These compounds, including 1-oxa-7-azaspiro[5.5]undecane and its derivatives, are of interest due to their significant biological activities and present a challenging target for chemical synthesis. Their synthesis methods and novel skeletons are a key area of study in organic chemistry (Sinibaldi & Canet, 2008).

Biological Applications

  • Antibacterial Agents : Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been employed in synthesizing new derivatives of ciprofloxacin. These derivatives have shown antibacterial activity, particularly against gram-negative and gram-positive strains of bacteria (Lukin et al., 2022).

  • Antihypertensive Agents : Some derivatives of 1-oxa-9-azaspiro[5.5]undecane have demonstrated significant antihypertensive activity in studies involving spontaneously hypertensive rats. These studies have explored various substitutions on the spirolactam ring to understand their impact on antihypertensive efficacy (Clark et al., 1983).

  • Treatment of Chronic Kidney Diseases : Certain 1-oxa-9-azaspiro[5.5]undecane-based compounds have been identified as potent inhibitors of soluble epoxide hydrolase, showing potential as orally active agents for treating chronic kidney diseases. These compounds demonstrated excellent bioavailability and inhibitory activity (Kato et al., 2014).

Chemical Behavior and Reactivity

  • Spirocyclic Derivatives : The synthesis and chemical behavior of various spirocyclic derivatives of 1-oxa-9-azaspiro[5.5]undecane have been a subject of study, focusing on their reactivity and potential applications in organic synthesis (Kissing & Witkop, 1975).

Potential Therapeutic Applications

  • Soluble Epoxide Hydrolase Inhibitors : Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been explored for designing inhibitors of soluble epoxide hydrolase, a potential therapeutic target for cardiovascular disease, inflammation, and pain (Lukin et al., 2018).

  • CCR5 Antagonists : Research has also been conducted on 1-oxa-9-azaspiro[5.5]undecane derivatives as CCR5 antagonists, potentially useful in antiviral therapies. These studies have focused on the synthesis, structure-activity relationships, and antiviral activities of these compounds (Yang et al., 2009).

Safety And Hazards

The safety information available indicates that 1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride is an irritant . The MSDS (Material Safety Data Sheet) for this compound can be found online .

properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h8,10-11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBHQKGKDNOTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)CC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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